Reptoside

Descripción

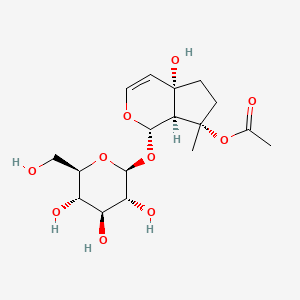

has been isolated as a DNA damaging active agent by bioassay-guided fractionation of the methanol extract of Ajuga postii; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

[(1S,4aS,7S,7aS)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O10/c1-8(19)27-16(2)3-4-17(23)5-6-24-15(13(16)17)26-14-12(22)11(21)10(20)9(7-18)25-14/h5-6,9-15,18,20-23H,3-4,7H2,1-2H3/t9-,10-,11+,12-,13-,14+,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSUBLJAJWNODC-JKWMHSRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Reptoside: An Uncharted Territory in Phytochemical Research

Despite its identification in several medicinal plants, the iridoid glycoside Reptoside remains a molecule of enigmatic function within the scientific community. A comprehensive review of available literature reveals a significant gap in the understanding of its specific molecular mechanism of action. While the plants in which it is found, such as Leonurus turkestanicus and Ajuga ciliata, exhibit a range of biological activities including anti-inflammatory and anticancer effects, the direct contribution and signaling pathways modulated by this compound have not been elucidated.

Currently, there is a conspicuous absence of published research detailing the specific cellular and molecular targets of this compound. Key signaling pathways that are often implicated in the therapeutic effects of natural products, such as the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, have not been investigated in the context of this compound activity.

Current State of Knowledge

This compound has been identified as a constituent of plants with known therapeutic properties. For instance, extracts from Leonurus turkestanicus have demonstrated antimicrobial activity.[1] Similarly, various Ajuga species are recognized for their anti-inflammatory, antioxidant, and antitumor properties.[2][3][4][5][6] However, the specific roles of their individual phytochemicals, including this compound, in these activities remain largely unexplored.

The lack of dedicated studies on this compound means that there is no quantitative data, such as IC50 or EC50 values, to characterize its potency in any biological assay. Furthermore, detailed experimental protocols for investigating the effects of this compound are not available in the public domain.

Future Directions

The current void in the scientific literature concerning the mechanism of action of this compound presents a compelling opportunity for future research. To bridge this knowledge gap, a systematic investigation into the bioactivity of isolated this compound is imperative. Such studies should aim to:

-

Elucidate its anti-inflammatory and anticancer potential through a battery of in vitro and in vivo assays.

-

Identify its molecular targets by employing techniques such as affinity chromatography, mass spectrometry, and computational docking studies.

-

Investigate its impact on key signaling pathways (NF-κB, MAPK, JAK/STAT, Nrf2, etc.) using reporter assays, western blotting for key protein phosphorylation and expression, and transcriptomic analyses.

-

Determine its quantitative activity by establishing dose-response curves and calculating IC50 and EC50 values in relevant cellular models.

Hypothetical Signaling Pathways and Experimental Workflows

Given the general activities of iridoid glycosides and the plants in which this compound is found, a hypothetical workflow for investigating its mechanism of action could be structured as follows:

Logical Workflow for Investigating this compound's Mechanism of Action

Caption: A logical workflow for the systematic investigation of this compound's mechanism of action.

Hypothetical Anti-Inflammatory Signaling Pathway of this compound

Caption: A hypothetical anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

References

- 1. Metabolic Profile of and Antimicrobial Activity in the Aerial Part of Leonurus turkestanicus V.I. Krecz. et Kuprian. from Kazakhstan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. botanicalcube.com [botanicalcube.com]

- 3. Sustainable Production of Ajuga Bioactive Metabolites Using Cell Culture Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Biologically Active Ajuga Species Extracts Modulate Supportive Processes for Cancer Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Phytochemical Profile, Antioxidant, Antimicrobial and In Vivo Anti-Inflammatory Activity of Different Extracts of Traditionally Used Romanian Ajuga genevensis L. and A. reptans L. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Reptoside as a DNA Damaging Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reptoside, an iridoid glycoside found in plant species such as Ajuga postii, has been identified as a DNA damaging agent. This technical guide provides a comprehensive overview of the current understanding of this compound's activity, including its demonstrated effects on DNA integrity and its potential mechanisms of action that may lead to cellular responses such as cell cycle arrest and apoptosis. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are interested in the therapeutic potential of natural compounds that target DNA.

Introduction

The integrity of DNA is paramount for normal cellular function and survival. Agents that induce DNA damage can trigger a cascade of cellular responses, including the activation of DNA repair pathways, cell cycle arrest to allow for repair, or the induction of apoptosis (programmed cell death) if the damage is irreparable. These mechanisms are central to the action of many successful anti-cancer therapies.

This compound is a naturally occurring iridoid glycoside that has been isolated from plants of the Ajuga genus. Preliminary studies have indicated that this compound possesses DNA damaging activity, suggesting its potential as a lead compound for the development of novel therapeutic agents. This guide will detail the available data on this compound's DNA damaging properties, provide insights into its potential mechanisms of action based on its chemical class, and outline relevant experimental protocols.

DNA Damaging Activity of this compound

The primary evidence for this compound's activity as a DNA damaging agent comes from a study utilizing a yeast-based assay. This assay employs genetically engineered strains of Saccharomyces cerevisiae to detect DNA damage.

Quantitative Data

The DNA damaging activity of this compound was quantified using a yeast liquid growth inhibition assay. The half-maximal inhibitory concentration (IC50) values were determined for this compound against two yeast strains, as summarized in the table below.

| Yeast Strain | Condition | IC50 (µg/mL) | Reference |

| RS321NYCp50 | Grown on galactose | 46.0 | [1] |

| RS321NpRAD52 | Grown on galactose | >100 | [1] |

| RS321NpRAD52 | Grown on glucose | 30.4 | [1] |

Table 1: DNA Damaging Activity of this compound in a Yeast-Based Assay [1]

The differential sensitivity of the yeast strains provides insight into the nature of the DNA damage. The RAD52 gene is crucial for the repair of DNA double-strand breaks through homologous recombination. The resistance of the RAD52-proficient strain (RS321NpRAD52 grown on galactose) suggests that the DNA damage induced by this compound may involve double-strand breaks that can be repaired by a functional RAD52 pathway.

Experimental Protocols

While the precise, step-by-step protocol used in the primary study on this compound is not publicly available, a general methodology for a yeast-based DNA damage assay can be outlined.

Yeast-Based DNA Damage Assay (General Protocol)

This protocol is a generalized representation of a liquid growth inhibition assay used to assess the DNA damaging potential of a compound.

3.1.1. Materials

-

Yeast strains (e.g., RS321NYCp50, RS321NpRAD52)

-

Yeast extract-peptone-dextrose (YPD) medium

-

Appropriate selective medium (e.g., synthetic complete medium with galactose or glucose)

-

Test compound (this compound)

-

96-well microplates

-

Microplate reader

3.1.2. Procedure

-

Yeast Culture Preparation: Inoculate the yeast strains into appropriate liquid medium and grow overnight at 30°C with shaking.

-

Cell Density Adjustment: Dilute the overnight cultures to a starting optical density (OD600) of approximately 0.1 in fresh medium.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Assay Setup: In a 96-well plate, add a fixed volume of the diluted yeast culture to each well. Add varying concentrations of the test compound to the wells. Include solvent controls.

-

Incubation: Incubate the microplate at 30°C with shaking for a defined period (e.g., 24-48 hours).

-

Growth Measurement: Measure the optical density at 600 nm (OD600) at regular intervals or at the end of the incubation period using a microplate reader.

-

Data Analysis: Plot the percentage of growth inhibition against the compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow Diagram

Figure 1: Generalized workflow for a yeast-based DNA damage assay.

Potential Mechanism of Action and Downstream Signaling

While the precise molecular mechanism of this compound-induced DNA damage has not been fully elucidated, its classification as an iridoid glycoside and its interaction with key cellular proteins provide clues to its potential mode of action and the downstream signaling pathways it may trigger.

Interaction with AKT1

This compound has been reported to have strong interactions with AKT1 (Protein Kinase B), a key protein in the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of AKT1 can sensitize cells to DNA damage and promote apoptosis. It is plausible that this compound's interaction with AKT1 could modulate the cellular response to the DNA damage it induces.

Induction of Apoptosis and Cell Cycle Arrest

Iridoid glycosides, as a class of compounds, have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The DNA damage caused by this compound is a likely trigger for these cellular responses. DNA damage can activate checkpoint kinases such as ATM and ATR, which in turn can phosphorylate and activate p53. Activated p53 can then induce the expression of proteins that lead to cell cycle arrest (e.g., p21) or apoptosis (e.g., Bax).

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for this compound-induced DNA damage and subsequent cellular responses, incorporating the potential involvement of AKT1.

Figure 2: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound has been identified as a DNA damaging agent with activity demonstrated in a yeast-based system. Its classification as an iridoid glycoside and its potential interaction with AKT1 suggest that it may induce cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for further investigation in cancer therapy.

Future research should focus on:

-

Elucidating the precise molecular mechanism of this compound-induced DNA damage.

-

Validating the DNA damaging effects of this compound in mammalian cancer cell lines.

-

Investigating the ability of this compound to induce apoptosis and cell cycle arrest in various cancer models and quantifying these effects.

-

Exploring the interaction between this compound and the AKT signaling pathway and its contribution to the cellular response to DNA damage.

-

Conducting in vivo studies to assess the anti-tumor efficacy and safety profile of this compound.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a novel anticancer agent.

References

The Iridoid Glycoside Reptoside: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reptoside, a member of the iridoid glycoside class of secondary metabolites, has been identified in several plant species. Iridoids are known for their diverse biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction and isolation from plant matrices.

Natural Sources of this compound

This compound has been predominantly isolated from plants belonging to the Lamiaceae family, commonly known as the mint family. It is considered a chemotaxonomic marker for this family. The following table summarizes the plant species that have been identified as natural sources of this compound.

| Family | Genus | Species | Plant Part | Reference |

| Lamiaceae | Ajuga | ciliata | Not Specified | [1] |

| Lamiaceae | Ajuga | integrifolia | Aerial Parts | [2] |

| Lamiaceae | Ajuga | postii | Not Specified | [1] |

| Lamiaceae | Ajuga | reptans | Not Specified | [1] |

| Lamiaceae | Leonurus | turkestanicus | Not Specified | [1] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following protocols are based on published scientific literature.

Protocol 1: Isolation from Ajuga integrifolia

This protocol details the isolation of this compound from the aerial parts of Ajuga integrifolia[2].

1. Extraction:

-

The powdered aerial plant material (500 g) is sequentially macerated at room temperature for 72 hours with occasional shaking in the following solvents:

-

Petroleum ether (2 x 1 L)

-

Chloroform (AR grade)

-

Ethyl acetate (AR grade)

-

Methanol (AR grade)

-

-

The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Column Chromatography:

-

15 g of the methanol extract is adsorbed onto 30 g of silica gel (70-220 mesh) and dried.

-

The adsorbed sample is applied to a column packed with 300 g of silica gel (70-220 mesh) in chloroform.

-

A second column chromatography step is performed for purification. 2.8 g of a partially purified sample is adsorbed onto 6 g of silica gel and applied to a column packed with 125 g of silica gel in chloroform.

-

Fractions of 20 mL each are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are combined.

3. Final Product:

-

The combined fractions are concentrated to yield purified this compound. In one study, 180 mg of this compound was obtained from 500 g of starting material[2].

Protocol 2: Isolation from Ajuga reptans

This protocol outlines the isolation of this compound from an extract of Ajuga reptans using molecular exclusion and reversed-phase high-performance liquid chromatography (RP-HPLC)[1].

1. Initial Fractionation:

-

An extract of Ajuga reptans is first subjected to molecular exclusion chromatography.

-

The resulting fractions are monitored by TLC (Silica gel, n-BuOH-AcOH-H₂O 60:15:25 and CHCl₃-MeOH-H₂O 7:3:0.3).

2. RP-HPLC Purification:

-

Fractions containing iridoid glycosides are further purified by RP-HPLC.

-

A µ-Bondapak C₁₈ column is used with a mobile phase of MeOH-H₂O (25:75 v/v) at a flow rate of 2.0 mL/min.

-

This compound is collected at a retention time of 25.0 minutes.

3. Final Product:

-

The collected fraction is concentrated to yield pure this compound. A reported yield from one experiment was 9.5 mg[1].

Quantitative Data

The yield of this compound can vary depending on the plant source and the extraction and isolation methods employed. The following table summarizes the available quantitative data.

| Plant Source | Plant Part | Extraction Method | Isolation Method | Starting Material | Yield of this compound | Reference |

| Ajuga integrifolia | Aerial Parts | Methanol Maceration | Silica Gel Column Chromatography | 500 g | 180 mg | [2] |

| Ajuga reptans | Not Specified | Not Specified | Molecular Exclusion Chromatography & RP-HPLC | Not Specified | 9.5 mg | [1] |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by pure this compound. Iridoid glycosides as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound to fully understand its therapeutic potential.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound from plant material based on the described protocols.

References

- 1. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico Molecular Docking Approach to Identify Potential Antihypertensive Compounds from Ajuga integrifolia Buch.-Ham. Ex D. Don (Armagusa) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Reptoside: Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reptoside, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, alongside a summary of its known biological effects. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. All quantitative data is presented in structured tables for clarity, and key experimental methodologies and conceptual frameworks are visualized using DOT language diagrams.

Chemical Structure and Properties

This compound is classified as an iridoid glycoside, a class of secondary metabolites characterized by a cyclopentane[c]pyran skeleton. Its chemical identity has been established through various spectroscopic techniques.

General Information

| Property | Value | Reference |

| CAS Number | 53839-03-5 | [1] |

| Molecular Formula | C₁₇H₂₆O₁₀ | [1] |

| Molecular Weight | 390.38 g/mol | [1] |

| IUPAC Name | [(1S,4aS,7S,7aS)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | [1] |

| SMILES | CC(=O)O[C@]1(C)CC[C@]2(O)[C@H]1--INVALID-LINK--O[C@H]3--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--O3 | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

¹H NMR Data (300 MHz, D₂O): [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.40 | d | 6.5 | H-3 |

| 5.90 | br s | H-1 | |

| 5.02 | dd | 6.4, 1.3 | H-4 |

| 4.75 | d | H-1' | |

| 3.92 | dd | 12.4, 1.9 | H-6'a |

| 3.71 | br d | 12.4 | H-6'b |

| 3.26 | dd | 8.3, 8.2 | H-2' |

| 2.65 | br s | H-9 | |

| 2.04 | s | CH₃CO | |

| 1.93 | m | H-6a; H-7a | |

| 1.71 | m | H-6b; H-7b | |

| 1.43 | s | H-10 |

Mass Spectrometry Data:

| Technique | m/z | Ion | Reference |

| ESI-MS | 387.14 | [M+Na]⁺ | [1] |

Biological Activities and Mechanism of Action

Preliminary studies and phytochemical screenings have suggested that this compound possesses several biological activities, primarily anti-inflammatory and antioxidant effects. It has also been identified as a potential DNA damaging agent, which may contribute to cytotoxic effects against certain cell lines.

Anti-inflammatory and Antioxidant Activities

Extracts of various plants known to contain this compound, such as Ajuga reptans, have demonstrated moderate anti-inflammatory and significant antioxidant activities.[2][3][4] The antioxidant capacity is often attributed to the presence of phenolic compounds, with iridoids like this compound contributing to the overall effect.[5] The precise mechanism of action for this compound's anti-inflammatory and antioxidant properties requires further investigation with the isolated compound.

Cytotoxic and DNA Damaging Effects

This compound has been described as a "DNA damaging active agent".[6] This property suggests potential for cytotoxic activity against cancer cells. The mechanism of DNA damage for iridoid derivatives can involve the inhibition of DNA topoisomerase I or interference with DNA replication.[7][8]

Interaction with AKT1 Signaling Pathway

There is evidence to suggest that this compound may interact with the AKT1 signaling pathway.[7] The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Down-regulation of this pathway is a common mechanism for anticancer agents.[7] The specific nature of this compound's interaction with AKT1 and the downstream consequences of this interaction are yet to be fully elucidated.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of pure this compound are not extensively published. The following represents a generalized workflow based on common phytochemical practices.

General Isolation and Purification Workflow

Caption: A generalized workflow for the isolation and purification of this compound from plant material.

Conceptual Framework for Investigating Biological Activity

Caption: A conceptual workflow for the in vitro evaluation of this compound's biological activities.

Signaling Pathway Hypothesis

Based on the available literature, a hypothetical signaling pathway for this compound's potential anticancer activity can be proposed. This involves the induction of DNA damage and modulation of the PI3K/Akt signaling pathway.

Caption: A hypothesized signaling pathway for the potential anticancer effects of this compound.

Conclusion and Future Directions

This compound is an iridoid glycoside with demonstrated, albeit not fully characterized, anti-inflammatory, antioxidant, and potential cytotoxic activities. The current body of knowledge provides a solid foundation for its chemical structure and hints at its pharmacological potential. However, to fully realize its therapeutic promise, further research is imperative.

Key areas for future investigation include:

-

Comprehensive Spectroscopic Analysis: Acquisition and publication of detailed ¹³C NMR and high-resolution mass spectrometry data are essential for unambiguous structural confirmation and as a reference for future studies.

-

Quantitative Biological Assays: Studies using purified this compound are needed to determine its specific IC₅₀ values in various antioxidant, anti-inflammatory, and cytotoxic assays.

-

Mechanism of Action Elucidation: In-depth studies are required to unravel the precise molecular mechanisms underlying its DNA damaging effects and its interaction with the AKT1 signaling pathway.

-

In Vivo Studies: Following promising in vitro results, in vivo studies in relevant animal models will be crucial to assess its efficacy, pharmacokinetics, and safety profile.

This technical guide serves to consolidate the existing information on this compound and to highlight the exciting avenues for future research that could unlock its full potential as a therapeutic agent.

References

- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. scispace.com [scispace.com]

- 7. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

The In Vitro Biological Activity of Reptoside: A Technical Guide for Researchers

Abstract

Reptoside, an iridoid glycoside, has been identified as a compound of interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the methodologies and expected in vitro biological activities of this compound, designed for researchers, scientists, and professionals in drug development. While specific quantitative data from peer-reviewed literature on this compound is not publicly available through broad searches, this document outlines the standard experimental protocols and likely signaling pathways involved in its mechanism of action, based on the known activities of similar iridoid glycosides.

Introduction

Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for a diverse range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound, with its characteristic iridoid structure, is hypothesized to exhibit similar properties. The primary focus of in vitro investigations for such compounds is to elucidate their effects on cellular viability, inflammatory responses, and the underlying molecular signaling cascades. This guide details the standard assays and methodologies to characterize the in vitro bioactivity profile of this compound.

Expected In Vitro Biological Activities and Data Presentation

Based on the activities of structurally related iridoid glycosides, this compound is anticipated to exhibit anti-inflammatory and cytotoxic activities. The following tables provide a template for summarizing the expected quantitative data from key in vitro assays.

Table 1: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Efficacy (%) |

| RAW 264.7 | MTT | 24 | Data not available | Data not available |

| RAW 264.7 | MTT | 48 | Data not available | Data not available |

| HeLa | MTT | 24 | Data not available | Data not available |

| HepG2 | MTT | 24 | Data not available | Data not available |

IC50: Half-maximal inhibitory concentration. Efficacy represents the maximum percentage of cell death observed.

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Assay Type | IC50 (µM) | Efficacy (%) |

| Nitric Oxide (NO) Production | Griess Assay | Data not available | Data not available |

| TNF-α Release | ELISA | Data not available | Data not available |

| IL-6 Release | ELISA | Data not available | Data not available |

IC50: Half-maximal inhibitory concentration for the reduction of the inflammatory marker. Efficacy represents the maximum percentage of inhibition.

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro experiments to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation.

Materials:

-

Mammalian cell lines (e.g., RAW 264.7, HeLa, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24 or 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Collect 50 µL of the cell culture supernatant from each well.

-

Mix Griess Reagent Part A and Part B in a 1:1 ratio immediately before use.

-

Add 50 µL of the mixed Griess Reagent to each 50 µL of supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Release Assay (ELISA for TNF-α and IL-6)

This assay measures the secretion of pro-inflammatory cytokines, TNF-α and IL-6.

Materials:

-

RAW 264.7 macrophage cells

-

Complete culture medium

-

LPS

-

This compound stock solution

-

Commercially available ELISA kits for mouse TNF-α and IL-6

-

96-well microplates

-

Microplate reader

Procedure:

-

Follow steps 1-3 of the Nitric Oxide Production Assay.

-

Collect the cell culture supernatant.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This technique is used to determine the effect of this compound on the activation of key signaling proteins.

Materials:

-

RAW 264.7 cells

-

LPS

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with this compound for 1 hour, then stimulate with LPS for a specified time (e.g., 30-60 minutes).

-

Wash the cells with cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein or a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the expected experimental workflow and the signaling pathways likely modulated by this compound.

In-Depth Technical Guide to Reptoside (CAS Number: 53839-03-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reptoside, a naturally occurring iridoid glycoside with the CAS number 53839-03-5, has garnered scientific interest due to its notable biological activities. Isolated from plant species of the Ajuga genus, particularly Ajuga postii, this compound has been identified as a DNA-damaging agent. Furthermore, computational studies have suggested its potential as an antihypertensive agent through the inhibition of the angiotensin-converting enzyme (ACE), and it is known to interact with the serine/threonine-protein kinase AKT1. This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, detailing experimental protocols for its isolation and analysis, and exploring its known and putative mechanisms of action through signaling pathway and workflow diagrams.

Chemical and Physical Properties

This compound's fundamental properties are summarized in the table below, compiled from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 53839-03-5 | [1][2] |

| Molecular Formula | C₁₇H₂₆O₁₀ | [3] |

| Molecular Weight | 390.38 g/mol | [3] |

| IUPAC Name | [(1S,4aS,7S,7aS)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | [3] |

| Synonyms | Ajugoside, this compound | [3] |

| Appearance | White powder | [2] |

| Purity | ≥98% (Commercially available) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. | [2] |

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities, positioning it as a molecule of interest for further pharmacological investigation.

DNA Damaging Activity

This compound was first identified as a DNA-damaging agent through bioassay-guided fractionation of a methanol extract of Ajuga postii.[2] The specific mechanism of DNA damage is not fully elucidated but is significant enough to be detected in yeast-based assays. This property suggests potential applications in cancer research, where DNA-damaging agents are a cornerstone of many therapeutic strategies.

Antihypertensive Potential (In Silico)

A molecular docking study explored the potential of this compound as an antihypertensive agent by evaluating its binding affinity to the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. The study reported a binding energy of -7.5 kcal/mol for this compound, indicating a stronger binding affinity than the reference drug Enalapril (-5.9 kcal/mol). This suggests that this compound may act as an ACE inhibitor, warranting further in vitro and in vivo validation.

Interaction with AKT1

This compound has been reported to have strong interactions with Tryptophan 352 (Trp352) and Tyrosine 335 (Tyr335) residues in the AKT1 protein. AKT1 is a crucial kinase involved in cell survival, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer. The interaction of this compound with AKT1 suggests a potential role in modulating AKT-mediated signaling pathways.

Experimental Protocols

This section details the methodologies for the isolation, characterization, and evaluation of this compound's biological activities as described in the scientific literature.

Bioassay-Guided Isolation of this compound from Ajuga postii[2]

This protocol outlines the fractionation of the plant extract and the bioassay used to track the DNA-damaging activity.

Experimental Workflow:

Figure 1. Workflow for the bioassay-guided isolation of this compound.

Methodology:

-

Extraction: One kilogram of powdered whole Ajuga postii plant is extracted with methanol to yield the crude extract.

-

Solvent Partitioning: The crude methanol extract is subjected to solvent-solvent partitioning using a sequence of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Bioassay for DNA Damage:

-

Yeast strains of Saccharomyces cerevisiae, RS321NYCp50 (expressing human p53) and RS321NpRAD52 (expressing human RAD52), are used. These strains are sensitive to DNA damaging agents.

-

The different fractions from the solvent partitioning are incubated with the yeast strains.

-

The inhibitory concentration (IC50) is determined by measuring the reduction in yeast growth. A lower IC50 value indicates higher DNA-damaging activity.

-

-

Fractionation of Active Fractions: The chloroform fraction, showing the highest activity, is further purified.

-

Chromatography: The active chloroform fraction is subjected to preparative thin-layer chromatography (PTLC) on silica gel using a mobile phase of dichloromethane:methanol (8:2). The resulting fractions are again tested in the bioassay.

-

Isolation: The most active fractions from PTLC are further purified by column chromatography on silica gel with the same mobile phase to yield pure this compound.

Structural Elucidation[2]

The chemical structure of the isolated this compound was determined using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra are recorded to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

Note: Specific chemical shift and m/z data were stated to be in the experimental section of the source publication but were not available in the accessed abstract.

In Silico Molecular Docking of this compound with ACE

This protocol describes the computational method used to predict the binding affinity of this compound to the angiotensin-converting enzyme.

Methodology:

-

Software: Autodock vina (version 1.2) within the PyRx 0.8 virtual screening tool is utilized for the molecular docking simulations.

-

Ligand and Receptor Preparation: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) and prepared for docking. The crystal structure of the target protein, ACE, is retrieved from the Protein Data Bank (PDB).

-

Docking Simulation: The prepared this compound molecule (ligand) is docked into the active site of the ACE protein (receptor). The simulation calculates the binding energy (in kcal/mol), which represents the strength of the interaction.

-

Analysis: The binding poses and interactions (e.g., hydrogen bonds) between this compound and the amino acid residues of the ACE active site are visualized and analyzed using software like Discovery Studio. The calculated binding energy is compared to that of a known ACE inhibitor (e.g., Enalapril) to assess its potential inhibitory activity.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action for this compound based on available data.

Proposed Mechanism of Antihypertensive Action

This diagram illustrates the renin-angiotensin system and the putative inhibitory role of this compound based on the in silico docking study.

References

Unveiling the Therapeutic Potential of Reptoside: A Technical Guide for Researchers

Introduction: Reptoside, an iridoid glycoside found in various medicinal plants, is emerging as a compound of significant interest for its potential therapeutic applications. Iridoids, a class of monoterpenoids, are known to possess a wide array of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanism of action, preclinical findings, and the experimental methodologies used to elucidate its therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this compound in developing novel therapeutics.

Physicochemical Properties

This compound is a monoterpenoid glycoside with the molecular formula C₁₇H₂₆O₁₀ and a molecular weight of approximately 390.38 g/mol . Its structure features a cyclopentanopyran ring system, characteristic of the iridoid family, with a glucose moiety attached.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O₁₀ | PubChem |

| Molecular Weight | 390.38 g/mol | PubChem |

| IUPAC Name | [(1S,4aS,7S,7aS)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | PubChem |

| CAS Number | 53839-03-5 | PubChem |

Potential Therapeutic Applications

Current research, primarily on the broader class of iridoid glycosides, suggests that this compound may hold promise in several therapeutic areas. While direct evidence for this compound is still emerging, the activities of structurally similar compounds provide a strong rationale for its investigation in the following areas.

Anti-inflammatory Activity

Iridoid glycosides are well-documented for their anti-inflammatory properties.[1][2][3] These compounds have been shown to modulate key inflammatory pathways, suggesting a potential role for this compound in managing inflammatory conditions.

Mechanism of Action: The anti-inflammatory effects of iridoids are often attributed to their ability to inhibit pro-inflammatory mediators and signaling pathways.[1][2] A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation.[1][2]

Other signaling pathways that may be modulated by iridoids include the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[1][2]

Preclinical Evidence (Iridoid Glycosides): While specific quantitative data for this compound is limited, studies on other iridoid glycosides have demonstrated significant anti-inflammatory effects. For example, some iridoids have been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]

Table 2: Anti-inflammatory Activity of Selected Iridoid Glycosides (for reference)

| Compound | Assay | Model | IC₅₀ / Effect | Reference |

| Geniposide | TNF-α & IL-6 inhibition | LPS-stimulated RAW 264.7 cells | Significant reduction | [4] |

| Catalpol | COX-2 inhibition | Human lung epithelial cells (A549) | Reduced expression | [1] |

| Aucubin | NO production inhibition | LPS-stimulated macrophages | Significant inhibition | [3] |

Anticancer Activity

Several iridoid derivatives have been investigated for their potential as anticancer agents.[5][6][7] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

Mechanism of Action: Iridoid glycosides may exert their anticancer effects by modulating signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[6] They may also induce apoptosis (programmed cell death) by affecting the expression of pro- and anti-apoptotic proteins.

Preclinical Evidence (Iridoid Glycosides): Studies on various cancer cell lines have shown that certain iridoids can inhibit cell growth and induce apoptosis. For instance, Picroside II has demonstrated anti-metastatic and anti-angiogenic properties in human breast cancer cells.[5]

Table 3: Anticancer Activity of Selected Iridoid Glycosides (for reference)

| Compound | Cancer Cell Line | IC₅₀ | Effect | Reference |

| Picroside II | MDA-MB-231 (Breast) | 20-40 µM | Migration suppression | [5] |

| Kutkin | MCF-7 (Breast) | 5 µM | Inhibition of MMPs | [5] |

| Jatamanvaltrate P | MDA-MB-231 (Breast) | - | Induces apoptosis and autophagy | [6] |

Neuroprotective Properties

Iridoid glycosides have also been investigated for their neuroprotective potential in the context of neurodegenerative diseases.[8][9][10] Their antioxidant and anti-inflammatory properties are thought to contribute to these effects.

Mechanism of Action: The neuroprotective mechanisms of iridoids may involve the activation of antioxidant defense pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and the inhibition of neuroinflammation.[1]

Preclinical Evidence (Iridoid Glycosides): Studies using in vitro and in vivo models of neurodegeneration have shown that iridoids like catalpol and geniposide can ameliorate neuronal damage and improve cognitive function.[10] Cornel iridoid glycoside has been shown to exert neuroprotective effects by inhibiting NF-κB and STAT3 pathways in a rat model of brain injury.[9]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline general methodologies commonly employed in the investigation of the therapeutic properties of natural compounds like this compound.

In Vitro Anti-inflammatory Assays

Objective: To determine the effect of this compound on the production of inflammatory mediators in cell culture.

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed cells in 96-well plates. Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Levels (TNF-α, IL-6): Quantify the concentration of cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Cell Viability Assay: Perform an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.

In Vitro Anticancer Assays

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Cell Lines: A panel of cancer cell lines relevant to the research question (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Protocol:

-

Cell Culture: Maintain the selected cancer cell lines in their recommended growth media and conditions.

-

Cytotoxicity Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with this compound at its IC₅₀ concentration for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vitro Neuroprotection Assays

Objective: To assess the ability of this compound to protect neurons from cytotoxic insults.

Cell Line: SH-SY5Y human neuroblastoma cell line is a common model.

Protocol:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

-

Induction of Neurotoxicity: Expose the differentiated cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a designated period before or concurrently with the neurotoxin.

-

Cell Viability Assay: Perform an MTT or similar assay to quantify the protective effect of this compound against the neurotoxin-induced cell death.

-

Measurement of Oxidative Stress:

-

Reactive Oxygen Species (ROS) Levels: Use fluorescent probes like DCFH-DA to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.

-

Conclusion and Future Directions

The available evidence on iridoid glycosides strongly suggests that this compound possesses significant therapeutic potential, particularly in the areas of inflammation, cancer, and neurodegenerative diseases. Its purported mechanisms of action, centered around the modulation of key signaling pathways like NF-κB and Nrf2, offer exciting avenues for the development of novel drugs with potentially fewer side effects than current treatments.

However, it is crucial to acknowledge that the majority of the current data is based on studies of related compounds. To fully realize the therapeutic potential of this compound, further dedicated research is imperative. Future studies should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound.

-

Quantitative Bioactivity Profiling: Determining the IC₅₀ values of this compound in a wide range of relevant in vitro assays.

-

In Vivo Efficacy and Safety: Conducting well-designed animal studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

By pursuing these research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development into a valuable clinical agent.

References

- 1. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics | MDPI [mdpi.com]

- 9. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Neuroprotective Potential of Salidroside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases represent a significant and growing challenge to global health, characterized by the progressive loss of structure and function of neurons. The development of effective neuroprotective therapies is a critical area of research. Salidroside (Sal), a phenylethanoid glycoside extracted from Rhodiola rosea L., has emerged as a promising natural compound with demonstrated neuroprotective properties.[1] This technical guide provides an in-depth overview of the neuroprotective potential of Salidroside, focusing on its mechanisms of action, summarizing quantitative data from key studies, detailing experimental protocols, and visualizing the involved signaling pathways.

Quantitative Data on the Neuroprotective Effects of Salidroside

The neuroprotective efficacy of Salidroside has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vivo Neuroprotective Effects of Salidroside in a Rat Model of Cerebral Ischemia

| Parameter | Control Group (Ischemia) | Salidroside-Treated Group | Reference |

| Neurological Deficit Score | 3.5 ± 0.5 | 1.8 ± 0.4 | [2] |

| Infarct Volume (mm³) | 210 ± 25 | 95 ± 15 | [2] |

| M1 Microglia Marker (iNOS) Expression | High | Significantly Reduced | [2] |

| M2 Microglia Marker (Arg-1) Expression | Low | Significantly Increased | [2] |

*p < 0.05 compared to the control group.

Table 2: In Vitro Neuroprotective Effects of Salidroside on Neuronal Cells

| Model System | Parameter Measured | Outcome | Reference |

| Oxygen-Glucose Deprivation (OGD) in Primary Neurons | Cell Viability | Increased | [2] |

| Co-culture with M1 Microglia | Oligodendrocyte Differentiation | Increased | [2] |

Key Signaling Pathways in Salidroside-Mediated Neuroprotection

Salidroside exerts its neuroprotective effects through the modulation of multiple signaling pathways. These pathways are primarily involved in anti-inflammatory, anti-oxidative, and anti-apoptotic processes.

One of the key mechanisms of Salidroside is its ability to modulate microglial polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This shift is crucial in reducing neuroinflammation following an ischemic event.[2] Furthermore, Salidroside has been shown to influence major cell survival and anti-apoptotic pathways.[1]

Below are diagrams illustrating the key signaling cascades influenced by Salidroside.

Caption: Salidroside modulates microglial polarization, promoting a neuroprotective M2 phenotype.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Salidroside's neuroprotective effects.

In Vivo Model of Cerebral Ischemia

-

Animal Model: Adult male Sprague-Dawley rats (250-300g).

-

Ischemia Induction: Middle Cerebral Artery Occlusion (MCAO) is induced for 2 hours, followed by reperfusion.

-

Treatment: Salidroside (or vehicle control) is administered intraperitoneally at a specified dose (e.g., 20 mg/kg) at the time of reperfusion.

-

Neurological Assessment: Neurological deficit scores are evaluated 24 hours after MCAO using a 5-point scale.

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Immunohistochemistry: Brain sections are stained for markers of M1 (e.g., iNOS) and M2 (e.g., Arg-1) microglia to assess polarization.

In Vitro Model of Oxygen-Glucose Deprivation (OGD)

-

Cell Culture: Primary cortical neurons are cultured from embryonic day 18 rat brains.

-

OGD Induction: Cultures are washed with glucose-free Earle's Balanced Salt Solution (EBSS) and placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified duration (e.g., 2 hours).

-

Treatment: Salidroside is added to the culture medium during the OGD period.

-

Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay 24 hours after OGD.

Microglia-Neuron Co-culture System

-

Primary Microglia Culture: Microglia are isolated from the cerebral cortices of neonatal rats.

-

Microglia Polarization: Microglia are treated with lipopolysaccharide (LPS) to induce an M1 phenotype, with or without the presence of Salidroside.

-

Co-culture: Primary oligodendrocytes are co-cultured with the conditioned medium from the treated microglia.

-

Immunocytochemistry: Oligodendrocyte differentiation is assessed by staining for markers such as myelin basic protein (MBP).

Caption: Workflow for in vivo assessment of Salidroside's neuroprotective effects.

Conclusion

Salidroside demonstrates significant neuroprotective potential through its multifaceted mechanisms of action, including the modulation of microglial polarization and the activation of pro-survival signaling pathways. The quantitative data from both in vivo and in vitro studies provide compelling evidence for its efficacy in mitigating neuronal damage in models of cerebral ischemia. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of Salidroside as a potential therapeutic agent for neurodegenerative disorders. Further research is warranted to fully elucidate its molecular targets and to translate these promising preclinical findings into clinical applications.

References

- 1. Salidroside as a potential neuroprotective agent for ischemic stroke: a review of sources, pharmacokinetics, mechanism and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salidroside provides neuroprotection by modulating microglial polarization after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Topoisomerase II Inhibitors in Cell Cycle Arrest: A Technical Guide Focused on Etoposide

Initial Search and Clarification: An extensive search for "Reptoside" and its role in cell cycle arrest did not yield specific results for a compound under this name. However, the search results consistently highlighted "Etoposide," a well-characterized topoisomerase II inhibitor known to induce cell cycle arrest, as a central subject in this area of research. It is plausible that "this compound" may be a less common name, a proprietary designation, or a typographical error for a related compound. This guide will therefore focus on the extensive body of research available for Etoposide as a representative and thoroughly studied agent that induces cell cycle arrest, providing a comprehensive technical overview relevant to researchers, scientists, and drug development professionals.

Abstract

Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used antineoplastic agent that functions as a topoisomerase II inhibitor. Its primary mechanism of action involves the stabilization of the topoisomerase II-DNA complex, leading to DNA double-strand breaks. This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis. This technical guide provides an in-depth examination of the molecular mechanisms underlying Etoposide-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Quantitative Data on Etoposide-Induced Cell Cycle Arrest

The effect of Etoposide on cell cycle distribution is concentration- and time-dependent, and varies across different cell lines. The following tables summarize quantitative data from various studies.

Table 1: Effect of Etoposide on Cell Cycle Distribution in Tca8113 Human Tongue Squamous Cell Carcinoma Cells

| Etoposide Concentration | Treatment Time | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Apoptotic Rate |

| Control | 72 hours | - | - | 12.75% | - |

| 0.15 mg/l | 72 hours | - | - | 98.71% | 17.38% |

| 5.0 mg/l | 72 hours | - | Arrested in S phase | - | 81.67% |

Data extracted from a study on Tca8113 cells, which showed that low concentrations of VM-26 (Teniposide, a close analog of Etoposide) induced G2/M arrest, while higher concentrations led to S-phase arrest and higher rates of apoptosis[1].

Table 2: Effect of Etoposide (VP-16) on Cell Cycle Distribution in Small-Cell Lung Cancer (SCLC) Cells

| Etoposide Concentration | Treatment Time | Cell Cycle Phase Arrest |

| Up to 0.25 µM | 24 hours | G2 arrest |

| 0.25 - 2 µM | < 24 hours | Early S-phase delay followed by G2 arrest |

This study in a p53-mutant SCLC cell line demonstrated a concentration-dependent effect on the cell cycle, with higher concentrations causing an initial S-phase delay before G2 arrest[2].

Table 3: Effect of Voreloxin (a Topoisomerase II Inhibitor) on Cell Cycle Distribution in Myeloid Leukemia Cell Lines

| Cell Line | Treatment Time | Change in G1 Phase | Change in S Phase | Change in G2 Phase |

| NB4 | 12 hours | Decrease | Increase | Increase |

| HL-60 | 12 hours | Decrease | Increase | Increase |

Voreloxin, another topoisomerase II inhibitor, was shown to cause a decrease in the G1 phase population and an accumulation of cells in the S and G2 phases in myeloid leukemia cell lines[3].

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Seeding: Plate cells at a proper density in complete culture medium to ensure they are in the exponential growth phase and not confluent at the time of harvest. Allow cells to adhere overnight.

-

Drug Preparation: Prepare a stock solution of Etoposide in a suitable solvent, such as DMSO. Dilute the stock solution to the desired final concentrations in the culture medium.

-

Treatment: Replace the existing medium with the medium containing various concentrations of Etoposide or a vehicle control (e.g., DMSO). Incubate the cells for the desired time periods (e.g., 12, 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

Procedure:

-

Cell Harvesting: Collect both floating (potentially apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A.

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated. A sub-G1 peak is indicative of apoptotic cells.

Western Blotting for Cell Cycle Regulatory Proteins

This technique is used to analyze changes in the expression levels of key proteins that govern cell cycle progression.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin B1, anti-phospho-ATM)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate it with the desired primary antibody overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence detection system.

Signaling Pathways and Visualizations

Etoposide-Induced G2/M Arrest Signaling Pathway

Etoposide induces DNA double-strand breaks, which activates the DNA damage response (DDR) pathway. A key kinase in this pathway is Ataxia Telangiectasia Mutated (ATM). Activated ATM phosphorylates a number of downstream targets, including the tumor suppressor protein p53.[4][5] Phosphorylated p53 is stabilized and acts as a transcription factor, upregulating the expression of genes like p21.[4][6] The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can inactivate the Cyclin B-Cdc2 complex, which is essential for entry into mitosis.[4][6] This inactivation leads to cell cycle arrest at the G2/M checkpoint, allowing time for DNA repair. If the damage is too severe, this pathway can lead to apoptosis.[7]

References

- 1. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. haematologica.org [haematologica.org]

- 4. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Etoposide induces G2-M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM-p53-related pathway [digitum.um.es]

- 7. What is the mechanism of Etoposide? [synapse.patsnap.com]

Preliminary Studies on the Toxicity of Reptoside: An In-depth Technical Guide

Disclaimer: Direct toxicological data for Reptoside is limited in publicly available scientific literature. This guide provides a comprehensive overview of preliminary toxicity assessment strategies for this compound, drawing on information from the broader class of iridoid glycosides, to which this compound belongs. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Iridoid Glycosides

Quantitative Toxicity Data for Related Iridoid Glycosides

To infer the potential toxicity profile of this compound, it is useful to examine the available data for structurally related iridoid glycosides. The following tables summarize key quantitative findings from acute and sub-chronic toxicity studies on other iridoid glycosides.

Table 1: Acute Toxicity of Iridoid Glycosides

| Compound/Extract | Test Species | Route of Administration | LD50 / Maximum Dose | Observed Effects | Reference(s) |

| Catalpol | KM Mice | Intraperitoneal | 206.5 mg/kg | - | [3] |

| Catalpol | ICR Mice | Oral | > 1000 mg/kg | No obvious toxic symptoms | [3] |

| Aucubin | Mice | Intraperitoneal | > 900 mg/kg (minimum lethal dose) | No deaths observed | [4] |

| Iridoid Glycosides Extract of Lamiophlomis rotata (IGLR) | Sprague-Dawley Rats | Oral | Not Determined | Slight diarrhea, decreased RBC, increased MCH and Ret at 16 g/kg | [5] |

Table 2: Sub-chronic Toxicity of Iridoid Glycoside Extracts

| Compound/Extract | Test Species | Route of Administration | Dose Levels | Duration | Key Findings | Reference(s) |

| Iridoid Glycosides Extract of Lamiophlomis rotata (IGLR) | Sprague-Dawley Rats | Oral | 0.40 and 1.00 g/kg | Not Specified | Unscheduled deaths (1 rat at 0.40 g/kg, 3 rats at 1.00 g/kg). Slight diarrhea at 1.00 g/kg. Hemolytic anemia (decreased RBC and HGB; increased Ret, MCV, MCH, and TBIL). | [5] |

Experimental Protocols for Key Toxicity Assays

A comprehensive toxicological evaluation of this compound would involve a battery of in vitro and in vivo tests. Below are detailed methodologies for key experiments.

Acute Oral Toxicity Study (Following OECD Guideline 423)

-

Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.

-

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatization for at least 5 days prior to dosing.

-

Dose Administration: A single dose of this compound is administered by oral gavage. The starting dose level is selected based on available data or a dose progression is used.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

-

Endpoint: Determination of the LD50 (median lethal dose) or classification of the substance into a toxicity category.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of relevant cell lines, including both cancerous (e.g., HepG2 for hepatotoxicity) and non-cancerous (e.g., primary hepatocytes or a normal cell line like HEK293) should be used.

-

Cell Culture: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Reagent: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

-

Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Endpoint: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of this compound that causes 50% inhibition of cell growth.[6]

Bacterial Reverse Mutation Test (Ames Test)

-

Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with different known mutations are used.

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix from induced rat liver) to detect metabolites that may be mutagenic.

-

Procedure: The tester strains are exposed to various concentrations of this compound on a minimal agar medium.

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control, suggesting that the substance is mutagenic.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Preliminary Toxicity Assessment

Hypothetical Signaling Pathway for Iridoid Glycoside-Induced Oxidative Stress

Some iridoid glycosides have been shown to modulate oxidative stress pathways. For instance, catalpol has been observed to reduce oxidative damage and induce the expression of Nrf2 and HO-1.[7] The following diagram illustrates a hypothetical pathway by which an iridoid glycoside might influence cellular responses to oxidative stress.

Potential Toxicological Endpoints and Mechanisms

Based on the limited information for this compound and data from related iridoid glycosides, the following toxicological endpoints and mechanisms should be considered in a preliminary assessment:

-

Genotoxicity: Given that this compound is described as a DNA damaging agent, a thorough evaluation of its mutagenic and clastogenic potential is critical.[2] This would involve a battery of tests including the Ames test, in vitro micronucleus assay, and chromosomal aberration assay.

-

Hepatotoxicity: The liver is a common target for xenobiotic toxicity. In vitro cytotoxicity studies using liver cell lines and in vivo studies with histopathological examination of the liver are essential.

-

Hematotoxicity: The observation of hemolytic anemia with an iridoid glycoside extract from Lamiophlomis rotata suggests that hematological parameters should be closely monitored in any in vivo studies of this compound.[5] This would include complete blood counts and evaluation of red blood cell morphology.

-

Oxidative Stress and Apoptosis: Many natural products exert their effects, both therapeutic and toxic, through modulation of cellular stress pathways. Investigating markers of oxidative stress (e.g., reactive oxygen species levels, antioxidant enzyme activity) and apoptosis (e.g., caspase activation, DNA fragmentation) can provide mechanistic insights into any observed toxicity. The salutary effects of catalpol on cardiac oxidative stress, inflammation, and apoptosis induced by diesel exhaust particles further underscore the relevance of these pathways.[8]

Conclusion

While direct toxicological data on this compound is scarce, a preliminary assessment of its safety profile can be guided by the information available for the broader class of iridoid glycosides. A systematic investigation involving in vitro and in vivo studies is necessary to characterize the potential toxicity of this compound. The experimental protocols and potential toxicological endpoints outlined in this guide provide a framework for such an evaluation, which is a critical step in the development of any new therapeutic agent.

References